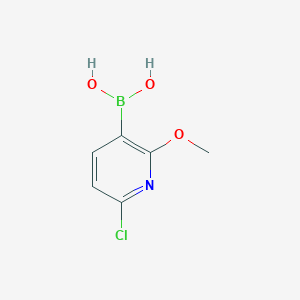

6-Chloro-2-methoxypyridine-3-boronic acid

CAS No.: 1072946-50-9

Cat. No.: VC3181572

Molecular Formula: C6H7BClNO3

Molecular Weight: 187.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072946-50-9 |

|---|---|

| Molecular Formula | C6H7BClNO3 |

| Molecular Weight | 187.39 g/mol |

| IUPAC Name | (6-chloro-2-methoxypyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C6H7BClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 |

| Standard InChI Key | QMTFZVCHSRMZJW-UHFFFAOYSA-N |

| SMILES | B(C1=C(N=C(C=C1)Cl)OC)(O)O |

| Canonical SMILES | B(C1=C(N=C(C=C1)Cl)OC)(O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

6-Chloro-2-methoxypyridine-3-boronic acid, also formally named as (6-chloro-2-methoxypyridin-3-yl)boronic acid, is a heterocyclic organoboron compound featuring a pyridine ring substituted with chloro, methoxy, and boronic acid groups . The compound has a molecular formula of C₆H₇BClNO₃ and a molecular weight that can be calculated from its constituent atoms .

The structural arrangement consists of a pyridine core with three key substituents positioned strategically around the ring: a methoxy group at the 2-position, a boronic acid group at the 3-position, and a chlorine atom at the 6-position . This particular substitution pattern provides the molecule with distinct reactivity profiles that make it useful for synthetic applications.

Chemical Identifiers and Representation

The compound can be precisely identified through various chemical notations:

These identifiers serve as standardized methods to represent and search for the compound in chemical databases and literature.

Physical Properties and Spectroscopic Data

The compound exists as a white solid at room temperature and exhibits typical characteristics of boronic acids, including potential for hydrogen bonding through the hydroxyl groups of the boronic acid moiety .

Table 1: Predicted Mass Spectrometry Data for Various Adducts of 6-Chloro-2-methoxypyridine-3-boronic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.02803 | 133.2 |

| [M+Na]⁺ | 210.00997 | 146.0 |

| [M+NH₄]⁺ | 205.05457 | 140.6 |

| [M+K]⁺ | 225.98391 | 141.4 |

| [M-H]⁻ | 186.01347 | 133.1 |

| [M+Na-2H]⁻ | 207.99542 | 138.8 |

| [M]⁺ | 187.02020 | 135.1 |

| [M]⁻ | 187.02130 | 135.1 |

These predicted collision cross-section (CCS) values provide valuable data for analytical identification of the compound using mass spectrometry techniques .

Synthesis Methodology

Directed ortho-Metallation Approach

The synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid employs a directed ortho-metallation (DoM) strategy, which utilizes the directing effects of the methoxy group to achieve regioselective lithiation at the 3-position of the pyridine ring .

The reported synthetic procedure begins with 2-chloro-6-methoxypyridine as the starting material. This compound undergoes lithiation using lithium diisopropylamide (LDA) as the strong base, followed by treatment with triisopropylborate (TIPB) as the boron source .

Detailed Synthetic Protocol

The detailed synthetic protocol as described in the literature involves the following steps:

-

A solution of 2-chloro-6-methoxypyridine (16.81 mmol) in anhydrous THF (40 mL) is cooled to -78°C under inert conditions.

-

Lithium diisopropylamide (18.49 mmol, 2.0 M) is added dropwise over a period of 0.5 hours to achieve controlled lithiation.

-

The reaction mixture is stirred for 2.0 hours at -78°C to ensure complete metallation.

-

Triisopropylborate (20.17 mmol) is added dropwise as the boron source.

-

The reaction workup and purification yield the desired boronic acid as a white solid .

The reported yield from this synthetic approach was 13%, indicating that there may be room for optimization of the reaction conditions .

Spectroscopic Characterization

The synthesized compound has been characterized by nuclear magnetic resonance (NMR) spectroscopy, providing definitive structural confirmation:

1H-NMR (CDCl₃, 400 MHz) spectral data:

-

δH 7.95 (2H, br s, 2×OH) - Hydroxyl protons of the boronic acid group

-

δH 7.90 (1H, d, J=7.48 Hz, 4-CH) - Aromatic proton at position 4

-

δH 7.03 (1H, d, J=7.48 Hz, 5-CH) - Aromatic proton at position 5

13C-NMR (CDCl₃, 100 MHz) spectral data:

-

δC 166.06 (2-C) - Carbon at position 2 (methoxy-substituted)

-

δC 148.58 (6-C) - Carbon at position 6 (chloro-substituted)

-

δC 147.38 (4-CH) - Carbon at position 4

-

δC 116.28 (5-CH) - Carbon at position 5

-

δC 115.02 (3-C) - Carbon at position 3 (boronic acid-substituted)

These spectroscopic data confirm the regiochemistry and structure of the synthesized 6-chloro-2-methoxypyridine-3-boronic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 6-chloro-2-methoxypyridine-3-boronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions for the construction of heterobiaryl systems . These reactions involve the palladium-catalyzed coupling of the boronic acid with various heteroaryl halides.

The literature reports several examples of heterobiaryls synthesized using this boronic acid, including coupling products with various pyrimidine derivatives .

Synthesis of Novel Heterobiaryl Compounds

Specific heterobiaryl compounds synthesized using 6-chloro-2-methoxypyridine-3-boronic acid include:

-

5-(6′-Chloro-2′-methoxypyridin-3′-yl)pyrimidine: This compound was synthesized through the coupling of 6-chloro-2-methoxypyridin-3-ylboronic acid with appropriate pyrimidine halides .

-

4-(6-Chloro-2-methoxypyridin-3-yl)-6-iodopyrimidine: This compound was prepared by coupling the boronic acid with 4,6-diiodopyrimidine, demonstrating the selective reactivity of the boronic acid in the presence of multiple halogen substituents .

The heterobiaryl products retain the chloro substituent from the original boronic acid, which provides a handle for further functionalization through subsequent coupling reactions .

Synthetic Versatility and Scope

The research indicates that 6-chloro-2-methoxypyridine-3-boronic acid offers significant versatility in organic synthesis due to its ability to participate in coupling reactions while retaining functional groups that enable further transformations .

The retention of the chloro substituent in the coupling products is particularly valuable, as it allows for sequential functionalization through iterative cross-coupling strategies . This feature enables the construction of complex heterocyclic structures that would be challenging to synthesize through alternative routes.

Comparison with Structurally Related Compounds

Structural Relatives and Analogs

While focusing specifically on 6-chloro-2-methoxypyridine-3-boronic acid, it is worth noting that there are structurally related compounds that share similar synthetic pathways and applications. For instance, 6-chloro-5-methylpyridine-3-boronic acid represents a related compound with different substitution patterns that may exhibit complementary reactivity profiles .

These structural analogs provide a broader context for understanding the reactivity and synthetic utility of pyridine-based boronic acids in general.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume